2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 141895-35-4
VCID: VC21543730
InChI: InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

CAS No.: 141895-35-4

VCID: VC21543730

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid - 141895-35-4

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as N-tert-butoxycarbonyl-O4-methyl-DL-tyrosine or Boc-O-methyl-DL-tyrosine, is a complex organic compound with significant applications in peptide synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protective group for amino acids during peptide synthesis, and a methoxyphenyl group that contributes to its unique properties.

Synthesis and Applications

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps starting from simpler amino acids or their derivatives. The presence of the Boc group makes it useful in peptide synthesis, where it protects the amino group from unwanted reactions until it is needed. The methoxyphenyl group adds to its potential applications in medicinal chemistry, particularly in drug design and development.

Biological and Chemical Reactions

This compound can participate in various chemical reactions typical for amino acids and their derivatives. Reactions involving this compound are often facilitated by catalysts or specific reagents to enhance reactivity while minimizing side reactions. The compound's interactions with biological targets such as enzymes or receptors are of interest in drug development.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to characterize the properties of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid accurately. These methods help in understanding its structure, purity, and potential biological activities.

CAS No. 141895-35-4
Product Name 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Standard InChIKey SLWWWZWJISHVOU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Synonyms 141895-35-4;Boc-Dl-Tyr(Me)-Oh;2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoicacid;Boc-4-methoxy-DL-phenylalanine;3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicAcid;2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoicacid;2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoicacid;Boc-D-4-Methoxyphe;BOC-DL-TYR-OH;ACMC-209tm6;AC1Q4CF6;Boc-4-methoxy-DL-Phe-OH;SCHEMBL335310;AC1N4C33;CTK8C6451;MolPort-003-885-678;6918AA;AKOS005350484;VA50236;AK116317;AM025148;OR016588;KB-220004;RT-011704;A829487
PubChem Compound 4126475
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator